molecular formula C19H16ClNO2 B5277379 (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one

(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one

Cat. No.: B5277379
M. Wt: 325.8 g/mol
InChI Key: NFYAPYJYNHVXFN-JXMROGBWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, features a chlorophenyl group and a hydroxy-dimethylindole moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:

  • Use of continuous flow reactors to maintain consistent reaction conditions
  • Purification steps such as recrystallization or chromatography
  • Quality control measures to ensure the consistency of the final product

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The double bond in the chalcone structure can be reduced to form a saturated ketone.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

  • Oxidation of the hydroxy group may yield a ketone or aldehyde derivative.
  • Reduction of the double bond results in a saturated ketone.
  • Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling
  • Induction of apoptosis in cancer cells

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
  • (E)-3-(2-chlorophenyl)-1-(5-hydroxyindol-3-yl)prop-2-en-1-one
  • (E)-3-(2-chlorophenyl)-1-(2,3-dimethylindol-3-yl)prop-2-en-1-one

Uniqueness

The presence of the hydroxy-dimethylindole moiety in (E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one may confer unique biological activities compared to other chalcones. This structural feature could enhance its interaction with specific molecular targets, leading to distinct pharmacological effects.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(5-hydroxy-1,2-dimethylindol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-19(15-11-14(22)8-9-17(15)21(12)2)18(23)10-7-13-5-3-4-6-16(13)20/h3-11,22H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYAPYJYNHVXFN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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